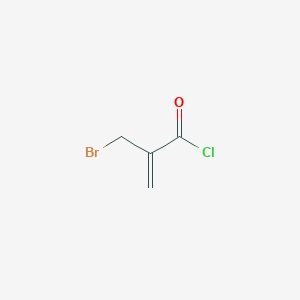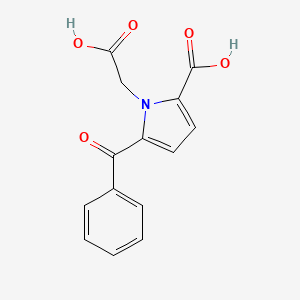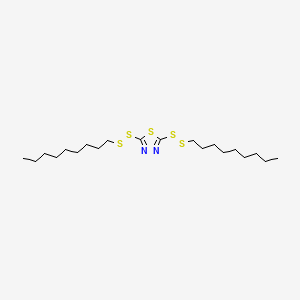
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an acetamido group, a chlorobenzoyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chlorobenzoyl group to the aromatic ring. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Chlorobenzoic acid
- 3-Acetamidobenzoic acid
- 2-Chlorobenzoylbenzoic acid
Uniqueness
2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
112903-98-7 |
|---|---|
分子式 |
C16H12ClNO4 |
分子量 |
317.72 g/mol |
IUPAC名 |
2-acetamido-3-(2-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C16H12ClNO4/c1-9(19)18-14-11(6-4-7-12(14)16(21)22)15(20)10-5-2-3-8-13(10)17/h2-8H,1H3,(H,18,19)(H,21,22) |
InChIキー |
MSQGXQNOPWAUFN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)



